Benzoic acid, 4-(2,2-dicyanoethenyl)-

Description

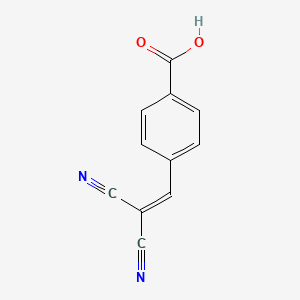

Benzoic acid, 4-(2,2-dicyanoethenyl)-, is a substituted benzoic acid derivative characterized by a dicyanoethenyl (–CH=C(CN)₂) group at the para position of the aromatic ring.

The dicyanoethenyl group enhances the compound’s electron-deficient nature, making it more acidic than derivatives with electron-donating substituents (e.g., methoxy or hydroxy groups). Such properties may facilitate its use as a ligand in metal complexes or as a building block in conjugated organic materials .

Properties

CAS No. |

15725-53-8 |

|---|---|

Molecular Formula |

C11H6N2O2 |

Molecular Weight |

198.18 g/mol |

IUPAC Name |

4-(2,2-dicyanoethenyl)benzoic acid |

InChI |

InChI=1S/C11H6N2O2/c12-6-9(7-13)5-8-1-3-10(4-2-8)11(14)15/h1-5H,(H,14,15) |

InChI Key |

KWXWJXVSQZFADE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C=C(C#N)C#N)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 4-(2,2-dicyanoethenyl)- typically involves the reaction of 4-formylbenzoic acid with malononitrile. The reaction proceeds via a Knoevenagel condensation, which is a common method for forming carbon-carbon double bonds. The reaction conditions generally include the use of a base such as piperidine or pyridine to catalyze the condensation reaction .

Industrial Production Methods: While specific industrial production methods for benzoic acid, 4-(2,2-dicyanoethenyl)- are not well-documented, the general approach would likely involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Benzoic acid, 4-(2,2-dicyanoethenyl)- can undergo oxidation reactions, particularly at the benzoic acid moiety. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced at the dicyanoethenyl group, potentially forming amine derivatives. Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: The aromatic ring of benzoic acid, 4-(2,2-dicyanoethenyl)- can undergo electrophilic substitution reactions. Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry: Benzoic acid, 4-(2,2-dicyanoethenyl)- is used as a building block in the synthesis of various organic compounds. Its unique structure makes it a valuable intermediate in the preparation of complex molecules.

Biology and Medicine: In medicinal chemistry, this compound has been explored for its potential as a pharmacophore. It has been studied for its ability to interact with biological targets, potentially leading to the development of new therapeutic agents .

Industry: The compound is used in the development of advanced materials, including polymers and metal-organic frameworks. Its ability to form stable complexes with metals makes it useful in materials science .

Mechanism of Action

The mechanism of action of benzoic acid, 4-(2,2-dicyanoethenyl)- involves its interaction with specific molecular targets. The dicyanoethenyl group can participate in electron-withdrawing interactions, affecting the electronic properties of the molecule. This can influence its binding affinity to biological targets, such as enzymes or receptors, thereby modulating their activity .

Comparison with Similar Compounds

Table 1: Key Structural Features of Benzoic Acid Derivatives

Key Observations :

- The dicyanoethenyl group in the target compound provides stronger electron withdrawal than methoxy or hydroxy groups, increasing acidity (pKa ~2-3 estimated, vs. ~4.2 for unsubstituted benzoic acid).

- Compounds with cyano groups (e.g., ) exhibit enhanced dipole moments, favoring applications in polar solvents or as ligands in metal coordination .

Reactivity and Coordination Chemistry

- Metal Complex Formation: highlights diazenyl benzoic acid derivatives forming stable complexes with Cu(II), Ni(II), and Co(II). The dicyanoethenyl group in the target compound may similarly act as a bidentate ligand via the cyano and carboxylic acid groups, though steric hindrance from the bulky ethenyl group could reduce coordination efficiency compared to simpler derivatives like 4-(2-aminoethyl)benzoic acid .

- Synthetic Utility: Cyano-containing benzoic acids (e.g., ) are precursors for heterocyclic synthesis (e.g., triazoles or imidazoles via click chemistry). The dicyanoethenyl group may enable similar reactivity in cycloaddition or polymerization reactions.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Notes:

- The dicyanoethenyl group’s electron-withdrawing nature red-shifts UV absorption compared to methoxy or hydroxy derivatives, suggesting utility in optoelectronic materials .

- Lower solubility in water aligns with trends observed in cyano-substituted aromatics due to increased hydrophobicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.